Disodium phthalate (CAS 15968-01-1) is the fully neutralized sodium salt of 1,2-benzenedicarboxylic acid. It presents as a white, crystalline, and often hygroscopic solid that is highly soluble in water. This high aqueous solubility makes it a preferred reagent over its parent, phthalic acid, for applications requiring a direct source of the phthalate dianion in aqueous media. Its primary, procurement-relevant roles are as a precursor for coordination polymers and metal-organic frameworks (MOFs), a chelating agent, and a component in buffer systems for pH regulation.
Substituting disodium phthalate with its parent, phthalic acid, is often unviable due to the acid's poor water solubility (0.54-0.6 g/100 mL), which complicates aqueous-phase reactions and formulation. Using acidic salts like potassium hydrogen phthalate (KHP) introduces a different ionic species (the hydrogen phthalate monoanion) and establishes a significantly more acidic pH, which is unsuitable for syntheses or buffer systems requiring the fully deprotonated phthalate dianion. Furthermore, isomeric substitutes like disodium terephthalate (from the para-isomer) possess a different geometry, leading to fundamentally different coordination modes with metal centers and resulting in distinct polymer structures and properties. Therefore, selection must be precise to ensure predictable chelation, pH environment, and final material structure.
Disodium phthalate offers significantly enhanced aqueous solubility compared to its parent acid, phthalic acid. This allows for the preparation of concentrated stock solutions and direct use in aqueous reaction systems without requiring co-solvents or pH adjustment to achieve dissolution.
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | Freely soluble in water |
| Comparator Or Baseline | Phthalic Acid: 0.625 g / 100 mL |
| Quantified Difference | Qualitatively >100-fold higher solubility (estimated based on 'freely soluble' vs. 'poorly soluble' classifications) |
| Conditions | Aqueous solution at 25 °C. |
Eliminates the need for organic co-solvents or harsh pH adjustments, simplifying process design and improving compatibility with aqueous biological and chemical systems.
The phthalate dianion, sourced from disodium phthalate, possesses two carboxylate groups in an *ortho* (1,2) configuration on the benzene ring. This geometry enables a distinct chelating binding mode to metal centers, which is sterically impossible for its isomers, terephthalate (*para*, 1,4) and isophthalate (*meta*, 1,3). While terephthalate typically acts as a linear, bridging ligand to form 1D or 2D polymers, the phthalate ligand's geometry directs the formation of different structural motifs, such as dinuclear or macrocyclic units. This makes disodium phthalate a specific, non-interchangeable precursor for synthesizing coordination polymers with targeted topologies.
| Evidence Dimension | Ligand Coordination Geometry |
| Target Compound Data | *ortho* (1,2) carboxylate arrangement enabling chelation |
| Comparator Or Baseline | Disodium Terephthalate: *para* (1,4) carboxylate arrangement, typically acts as a linear bridging ligand |
| Quantified Difference | Qualitative difference in binding mode (chelating vs. bridging) leading to fundamentally different polymer dimensionalities and structures. |
| Conditions | Synthesis of metal-ligand coordination polymers. |
For researchers in crystal engineering or materials science, selecting disodium phthalate is essential for accessing specific polymer structures that cannot be formed using its isomers.
Disodium phthalate, as the salt of a weak acid and a strong base, produces a moderately alkaline solution, making it a component for buffers in the pH range of approximately 4.4 to 6.4. This contrasts sharply with potassium hydrogen phthalate (KHP), a common acidic salt of phthalic acid, which is used to prepare acidic buffers, often in the pH 2.2 to 4.0 range by combining with HCl, or pH 4.1 to 5.9 by combining with NaOH. While KHP is a primary standard for its purity and stability, disodium phthalate is procured specifically when the goal is to formulate a buffer system starting from the fully deprotonated species or for applications requiring a higher pH range than KHP alone can provide.
| Evidence Dimension | Effective Buffering Range |
| Target Compound Data | pH 4.4 - 6.4 (when mixed with an acid) |
| Comparator Or Baseline | Potassium Hydrogen Phthalate (KHP): pH 2.2 - 4.0 (with HCl) or 4.1 - 5.9 (with NaOH) |
| Quantified Difference | Provides access to a different and slightly higher pH buffering range compared to the standard KHP/HCl system. |
| Conditions | Aqueous buffer preparation. |
This allows for precise pH control in distinct biochemical or chemical systems where the acidic environment created by KHP-based buffers would be unsuitable.
Leveraging its high water solubility, disodium phthalate serves as an ideal precursor for the straightforward, aqueous-based synthesis of metal-phthalate coordination materials. This avoids the use of organic solvents required to dissolve phthalic acid, enabling greener and more direct synthesis routes for materials where the specific *ortho*-chelation of the phthalate ligand is required to achieve the target structure.
For biochemical assays, enzymatic studies, or pharmaceutical formulations requiring stable pH control in the moderately acidic range, disodium phthalate is the appropriate starting material. It allows for the creation of buffers around the second pKa of phthalic acid (~5.4) by controlled addition of a strong acid, a range not directly accessible with KHP/HCl mixtures.
The ability of the phthalate dianion to form stable complexes with various metal ions makes disodium phthalate a useful chelating agent in aqueous systems. Its high solubility ensures efficient sequestration of interfering metal ions in analytical chemistry procedures or stabilization of formulations where metal-catalyzed degradation is a concern.